An In-depth Technical Guide to the Synthesis of Monoethanolamine Borate
An In-depth Technical Guide to the Synthesis of Monoethanolamine Borate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of monoethanolamine borate (B1201080) from boric acid and monoethanolamine. The information compiled herein is intended to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the synthesis process, including experimental protocols, reaction parameters, and product characterization.
Monoethanolamine borate, an organic-inorganic complex, is formed through an exothermic condensation reaction between boric acid and monoethanolamine.[1][2] This compound has garnered interest in various industrial applications, including as a corrosion inhibitor, lubricant, and pH buffer in metalworking fluids.[1][3] Furthermore, its antimicrobial and antifungal properties are being explored.[1][4] In the realm of materials science, it is investigated as a wood and cellulose (B213188) modifier for protection against biocorrosion and fire.[1][2] The unique properties of boron-containing compounds also position them as intriguing candidates in drug discovery and development.[5][6]
Reaction and Stoichiometry
The synthesis of monoethanolamine borate proceeds via an esterification reaction between boric acid (H₃BO₃) and monoethanolamine (C₂H₇NO), yielding the borate ester and water.[1] The balanced chemical equation for this reaction is:
H₃BO₃ + C₂H₇NO → C₂H₈BNO₃ + H₂O[7]
The reaction is typically carried out at elevated temperatures to facilitate the condensation process.[1] Controlling the reaction conditions, particularly temperature and the stoichiometric ratio of reactants, is crucial for achieving the desired product yield and purity.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data extracted from various sources for the synthesis of monoethanolamine borate. This data is essential for designing and optimizing the experimental setup.
| Parameter | Value | Source |
| Reactants | Boric Acid (99%), Monoethanolamine (99%) | [3][7] |
| Mass Ratio (Boric Acid:Monoethanolamine) | 1:1 | [3][7] |
| Molar Ratio (Boric Acid:Monoethanolamine) | 1:1 to 1:2 | [4] |
| Initial Dissolution Temperature | 90 °C | [1][3][7] |
| Reaction Temperature | 80-110 °C or 135-145 °C | [1][4][7] |
| Reaction Time | 0.5 - 3 hours | [4] |
| Product pH (1% solution) | 8.0 - 10.1 | [1][4] |
| Molecular Weight | ~104.9 g/mol | [1][8] |
| Product Appearance | White to off-white crystalline powder or granules; Transparent, colorless or slightly yellowish viscous liquid | [1][4] |
Detailed Experimental Protocols
Based on the available literature, two primary methods for the synthesis of monoethanolamine borate are described: a solvent-free high-temperature method and a lower-temperature method.
Method 1: High-Temperature Synthesis
This method is widely cited and involves a direct reaction between the neat reactants at elevated temperatures.
Materials:
-
Boric Acid (H₃BO₃), 99% purity
-
Monoethanolamine (C₂H₇NO), 99% purity
Equipment:
-
Reaction kettle equipped with a stirrer, heating mantle, and a condensation reflux device
-
Thermometer
Procedure:
-
Charging the Reactor: Sequentially add 99% purity boric acid and 99% purity monoethanolamine to the reaction kettle in a 1:1 mass ratio.[3][7]
-
Initial Dissolution: Heat the mixture to 90 °C while stirring continuously to ensure the complete dissolution of boric acid in monoethanolamine.[1][3][7]
-
Reflux Setup: Activate the condensation reflux device to prevent the escape of vaporized monoethanolamine as the temperature increases.[7]
-
Reaction: Slowly increase the temperature to the reaction range of 135-145 °C and maintain this temperature while continuing to stir.[1][7] The progress of the reaction can be monitored by collecting and measuring the amount of water produced.[1][7]
-
Completion and Cooling: The reaction is considered complete when a predetermined amount of water has been collected, which corresponds to the desired product purity.[1] Once complete, the reaction mixture is allowed to cool to room temperature. The product may form a large amount of blocky crystals upon cooling.[7]
Method 2: Lower-Temperature Synthesis
This alternative method is carried out at a lower temperature range and is also a solvent-free process.
Materials:
-
Boric Acid (H₃BO₃)
-
Monoethanolamine (C₂H₇NO)
Equipment:
-
Reaction vessel with vigorous stirring and heating capabilities
-
Thermometer
Procedure:
-
Initial Heating of Amine: Heat the monoethanolamine to a temperature of 45-50 °C.[4]
-
Addition of Boric Acid: Add boric acid to the pre-heated monoethanolamine, preferably in portions, with a molar ratio of monoethanolamine to boric acid ranging from 1:1 to 1:2.[4]
-
Reaction: Vigorously stir the mixture at a temperature of 80-110 °C.[4]
-
Monitoring and Completion: The reaction is monitored by the amount of water released and is typically complete within 0.5 to 3 hours.[4] The final product is a transparent, colorless, or slightly yellowish, slightly viscous liquid.[4]
Characterization Techniques
The characterization of monoethanolamine borate is crucial to confirm its structure and purity. The dynamic equilibrium of various species in solution, including simple salts, borate esters, and coordination complexes, makes advanced spectroscopic techniques essential.[1]
¹¹B-NMR Spectroscopy: This is a powerful technique for identifying and quantifying the different boron species present in the product mixture.[9][10]
-
Sample Preparation: For analysis, the viscous borate condensate can be sequentially diluted in deuterated water (D₂O) to improve spectral resolution.[10]
-
Analysis: The ¹¹B NMR spectrum can distinguish between free boric acid and various borate esters and complexes, as each boron species has a unique chemical shift.[10] Free boric acid is typically set as the reference at 0 ppm.[10]
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis processes described.
Caption: General workflow for the synthesis of monoethanolamine borate.
Caption: Comparative workflow of two synthesis methods for monoethanolamine borate.
References
- 1. Monoethanolamine Borate|CAS 10377-81-8|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Production process of monoethanolamine borate - Eureka | Patsnap [eureka.patsnap.com]
- 4. RU2748418C1 - Boron-organic monoethanolamine derivatives exhibiting antimicrobial activity - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal Chemistry In Drug Development | Borates Today [borates.today]
- 7. CN112142768A - Production process of monoethanolamine borate - Google Patents [patents.google.com]
- 8. Monoethanolamine borate | C2H8BNO3 | CID 82594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lube-media.com [lube-media.com]
- 10. lube-media.com [lube-media.com]
